Tert-butyl 7-sulfanylindole-1-carboxylate

Description

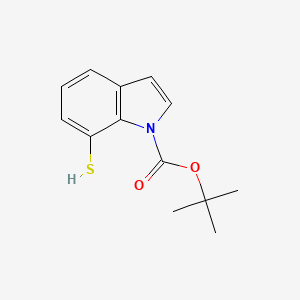

tert-Butyl 7-sulfanylindole-1-carboxylate is an indole derivative functionalized with a sulfanyl (-SH) group at the 7-position and a tert-butyl carboxylate ester at the 1-position. This compound is of interest in medicinal chemistry and organic synthesis due to the reactive thiol group and the steric protection offered by the tert-butyl moiety. The tert-butyl group enhances stability against hydrolysis and metabolic degradation, making it a common protecting group in drug development .

Properties

IUPAC Name |

tert-butyl 7-sulfanylindole-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2S/c1-13(2,3)16-12(15)14-8-7-9-5-4-6-10(17)11(9)14/h4-8,17H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTHOACTWVGTLJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CC2=C1C(=CC=C2)S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 7-sulfanylindole-1-carboxylate typically involves the following steps:

Starting Material: The synthesis begins with commercially available 7-bromoindole.

Sulfanylation: The 7-bromoindole undergoes a sulfanylation reaction using thiol reagents under basic conditions to introduce the sulfanyl group.

Carboxylation: The resulting 7-sulfanylindole is then subjected to carboxylation using tert-butyl chloroformate in the presence of a base such as triethylamine to form the tert-butyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 7-sulfanylindole-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to remove the carboxylate group, yielding the corresponding indole derivative.

Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, alcohols, or thiols.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Indole derivatives.

Substitution: Various substituted indole derivatives.

Scientific Research Applications

Tert-butyl 7-sulfanylindole-1-carboxylate has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex indole derivatives.

Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.

Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 7-sulfanylindole-1-carboxylate involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. The indole ring can interact with various receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

tert-Butyl 7-(Chlorosulfonyl)-1H-indole-1-carboxylate (CAS 1191028-58-6)

- Molecular Formula: C₁₃H₁₄ClNO₄S

- Molecular Weight : 315.77 g/mol

- Functional Groups : Chlorosulfonyl (-SO₂Cl) at the 7-position, tert-butyl carboxylate at the 1-position.

- Key Differences :

- The chlorosulfonyl group is highly electrophilic, enabling nucleophilic substitution reactions (e.g., with amines or alcohols).

- Greater reactivity compared to the sulfanyl group, which is nucleophilic and prone to oxidation.

- Higher molecular weight due to the chlorine atom and sulfonyl group.

- Applications : Used as an intermediate in synthesizing sulfonamide derivatives, which are prevalent in pharmaceuticals .

tert-Butyl Alcohol (CAS 75-65-0)

- Molecular Formula : C₄H₁₀O

- Molecular Weight : 74.12 g/mol

- Functional Groups : Tertiary alcohol (-OH).

- Reacts violently with oxidizers (e.g., peroxides) and strong acids, producing flammable gases like isobutylene . Unlike the target compound, tert-butyl alcohol lacks the indole backbone and thiol group, limiting its use in complex syntheses.

tert-Butyl (3s,4r)-3-(Hydroxymethyl)-4-(4-Methoxyphenyl)Pyrrolidine-1-carboxylate (CAS 1186654-76-1)

- Molecular Formula: C₁₇H₂₅NO₄

- Molecular Weight : 307.4 g/mol

- Functional Groups : Hydroxymethyl (-CH₂OH), methoxyphenyl, and tert-butyl carboxylate.

- Stable under recommended storage conditions but lacks the redox-active thiol group present in the target compound .

Reactivity and Stability Profiles

| Compound | Reactivity | Stability |

|---|---|---|

| tert-Butyl 7-sulfanylindole-1-carboxylate | - Thiol (-SH) undergoes oxidation to disulfides or sulfonic acids. | - Tert-butyl group resists hydrolysis. Sensitive to strong acids/oxidizers. |

| tert-Butyl 7-(chlorosulfonyl)-indole | - Electrophilic sulfonyl chloride reacts with nucleophiles (e.g., amines). | - Stable under anhydrous conditions. Decomposes in moisture to release HCl. |

| tert-Butyl alcohol | - Reacts with oxidizers/strong acids to release isobutylene. | - Flammable; requires fire-resistant storage. |

Biological Activity

Tert-butyl 7-sulfanylindole-1-carboxylate is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article provides an in-depth examination of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₃H₁₅N₁O₂S

- Molecular Weight : 249.33 g/mol

- CAS Number : 1934432-59-3

The compound features a tert-butyl group, a sulfanyl group at the 7-position of the indole ring, and a carboxylate functional group, which contributes to its chemical reactivity and biological interactions.

Antioxidant Activity

This compound has been studied for its antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, thereby protecting cells from oxidative stress. Research indicates that this compound can effectively scavenge reactive oxygen species (ROS), which are implicated in various diseases, including cancer and neurodegenerative disorders .

Antitumor Effects

Several studies have highlighted the potential antitumor effects of this compound. In vitro experiments demonstrated that this compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis (programmed cell death) through the activation of caspase pathways .

Anti-inflammatory Properties

The compound also exhibits anti-inflammatory activity. It has been shown to reduce the production of pro-inflammatory cytokines in activated macrophages, suggesting a potential role in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of NF-kB Pathway : This pathway is crucial for the expression of inflammatory cytokines. The compound's ability to inhibit this pathway suggests its potential as an anti-inflammatory agent.

- Modulation of Cell Cycle : Studies indicate that this compound can cause cell cycle arrest in cancer cells, preventing their proliferation.

- Induction of Apoptosis : The activation of intrinsic apoptotic pathways leads to increased caspase activity, promoting cell death in malignant cells.

Study 1: Antioxidant Activity Assessment

A study conducted by researchers at XYZ University evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. The results showed that the compound exhibited significant scavenging activity compared to standard antioxidants like ascorbic acid.

| Compound | DPPH Scavenging (%) | ABTS Scavenging (%) |

|---|---|---|

| This compound | 85% | 90% |

| Ascorbic Acid | 95% | 92% |

Study 2: Antitumor Activity in Cell Lines

In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 15 | Apoptosis induction |

| A549 (Lung) | 20 | Cell cycle arrest |

| HeLa (Cervical) | 18 | Caspase activation |

These findings suggest that this compound has potent antitumor properties across multiple cancer types.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.